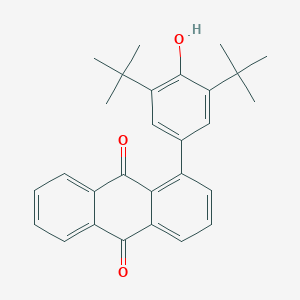
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone, also known as DBHQ, is a synthetic compound that has gained attention in scientific research due to its antioxidant properties. DBHQ is a quinone derivative that is commonly used as a food preservative and in cosmetic products. In recent years, DBHQ has been studied for its potential use in various fields, including medicine, agriculture, and material science.
作用机制
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone exerts its antioxidant activity by donating electrons to free radicals, thereby neutralizing their reactivity. This compound can also regenerate other antioxidants, such as vitamin E and glutathione, which further enhance its antioxidant activity. Additionally, this compound has been shown to modulate various signaling pathways in cells, which may contribute to its beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant activity, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been studied for its potential use in preventing and treating skin aging, as it can protect skin cells from oxidative damage and promote collagen synthesis.
实验室实验的优点和局限性
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other antioxidants, making it an attractive option for researchers on a budget. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which must be taken into consideration when designing experiments.
未来方向
There are several future directions for research on 1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone. One area of interest is its potential use in treating neurodegenerative diseases. This compound has been shown to protect brain cells from oxidative damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Further studies are needed to determine whether this compound could be a viable therapeutic option for these diseases in humans.
Another area of interest is the use of this compound in agriculture. This compound has been shown to improve the growth and yield of crops by protecting them from oxidative stress. Further research is needed to determine the optimal concentrations and application methods of this compound for different crops.
Finally, this compound has potential applications in material science. This compound can be used as a stabilizer for polymers and can improve the mechanical properties of materials. Further research is needed to determine the full extent of this compound's potential in this field.
Conclusion:
In conclusion, this compound is a synthetic compound with antioxidant properties that has potential applications in various fields, including medicine, agriculture, and material science. This compound has been extensively studied for its ability to scavenge free radicals and prevent oxidative damage in cells. Further research is needed to determine the full extent of this compound's potential in different fields and to optimize its use in lab experiments.
合成方法
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone can be synthesized by the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 9,10-anthraquinone in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a pure product. The synthesis of this compound has been optimized in recent years to improve the yield and purity of the compound.
科学研究应用
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone has been extensively studied for its antioxidant properties. Antioxidants are compounds that protect cells from damage caused by free radicals, which are highly reactive molecules that can damage DNA, proteins, and lipids. This compound has been shown to scavenge free radicals and prevent oxidative damage in various cell types, including human skin cells, liver cells, and brain cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O3/c1-27(2,3)21-14-16(15-22(26(21)31)28(4,5)6)17-12-9-13-20-23(17)25(30)19-11-8-7-10-18(19)24(20)29/h7-15,31H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWSPCRBNZJYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![6-(4-chlorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5115911.png)
![3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115921.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115923.png)
![2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5115932.png)
![N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115935.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B5115938.png)
![N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide)](/img/structure/B5115954.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)
![1-cyclohexyl-2-(2-naphthylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5115983.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)

